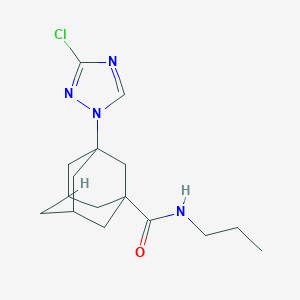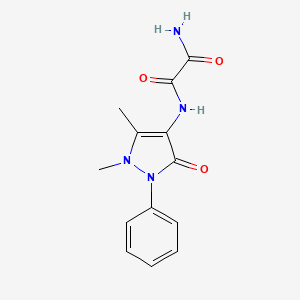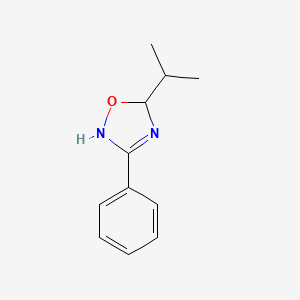![molecular formula C17H13ClF3N3O3 B10895940 N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10895940.png)
N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a trifluoroacetamide group, a chlorohydroxybenzoyl hydrazone moiety, and a phenyl ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 5-chloro-2-hydroxybenzoyl chloride and hydrazine hydrate forms the hydrazone intermediate.
Coupling with Phenyl Group: The hydrazone intermediate is then coupled with a phenyl group through a condensation reaction.
Introduction of the Trifluoroacetamide Group: Finally, the trifluoroacetamide group is introduced through a reaction with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl moiety.
Reduction: Reduction reactions can occur at the hydrazone group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl ring and the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-{1-[(Z)-2-(5-BROMO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE
- N~1~-(3-{1-[(Z)-2-(5-METHOXY-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE
Uniqueness
N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE is unique due to the presence of the trifluoroacetamide group and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClF3N3O3 |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C17H13ClF3N3O3/c1-9(23-24-15(26)13-8-11(18)5-6-14(13)25)10-3-2-4-12(7-10)22-16(27)17(19,20)21/h2-8,25H,1H3,(H,22,27)(H,24,26)/b23-9- |
InChI Key |
YASOAXHKKUCSIR-AQHIEDMUSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C=CC(=C1)Cl)O)/C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Cl)O)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895869.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10895872.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)
![N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(5Z)-2-imino-5-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10895937.png)

